Balanced Lipophilicity (LogP)
The computed XLogP3-AA for 3-bromo-7-fluoroimidazo[1,2-a]pyridine is 2.9 [1]. This positions it between the more polar 7-fluoroimidazo[1,2-a]pyridine (XLogP3-AA = 1.8) [2] and the more lipophilic 3-bromoimidazo[1,2-a]pyridine (XLogP3-AA = 2.2) [3] and 3-bromo-7-chloroimidazo[1,2-a]pyridine (XLogP3-AA = 3.2) [4]. A 0.3 log unit difference relative to 3-bromo-7-chloro translates to an approximately 2-fold difference in lipophilicity, which can significantly affect passive membrane permeability and metabolic clearance.
ΔLogP = -0.3 vs. 7-Cl analog
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | 7-fluoroimidazo[1,2-a]pyridine (XLogP3-AA = 1.8); 3-bromoimidazo[1,2-a]pyridine (XLogP3-AA = 2.2); 3-bromo-7-chloroimidazo[1,2-a]pyridine (XLogP3-AA = 3.2) |
| Quantified Difference | ΔLogP = -0.3 units vs. 3-bromo-7-chloro (target less lipophilic); ΔLogP = +1.1 units vs. 7-fluoro (target more lipophilic); ΔLogP = +0.7 units vs. 3-bromo (target more lipophilic) |
| Conditions | Predicted XLogP3-AA descriptors from PubChem (2024 release) |
Why This Matters
A LogP near 3 is often preferred for CNS drug candidates, while values >3 can increase metabolic liability; the target compound provides a favorable middle ground for multiparameter optimization compared to its analogs.
- [1] PubChem Compound Summary for CID 71819670, 3-Bromo-7-fluoroimidazo[1,2-a]pyridine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 46734067, 7-fluoroimidazo[1,2-a]pyridine. National Center for Biotechnology Information (2026). View Source
- [3] PubChem Compound Summary for CID 590386, 3-bromoimidazo[1,2-a]pyridine. National Center for Biotechnology Information (2026). View Source
- [4] PubChem Compound Summary for CID 43937599, 3-bromo-7-chloroimidazo[1,2-a]pyridine. National Center for Biotechnology Information (2026). View Source
